molecular formula C27H30O16 B13745440 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Cat. No.: B13745440
M. Wt: 610.5 g/mol
InChI Key: QQBFHNKJGBCSLG-YMPKARJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one” is a complex organic molecule characterized by multiple hydroxyl groups and a chromen-4-one core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. Common reagents used in these reactions include protecting groups like acetyl or benzyl groups, glycosyl donors, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to increase yield and reduce costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of the chromen-4-one core may yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound may exhibit various biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. These activities can be studied using in vitro and in vivo assays.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. For example, its antioxidant properties may be useful in the treatment of diseases related to oxidative stress.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological activity. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved would include enzymes and signaling pathways related to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl groups and a chromen-4-one core.

    Kaempferol: Another flavonoid with a similar structure but different hydroxylation pattern.

    Myricetin: A flavonoid with additional hydroxyl groups compared to the compound .

Uniqueness

The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and glycosylation pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27+/m1/s1

InChI Key

QQBFHNKJGBCSLG-YMPKARJTSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.